molecular formula C16H20N4O4S B2892330 2-{4-[(2,5-Dimethoxyphenyl)sulfonyl]piperazino}pyrimidine CAS No. 725215-07-6

2-{4-[(2,5-Dimethoxyphenyl)sulfonyl]piperazino}pyrimidine

Cat. No.: B2892330
CAS No.: 725215-07-6
M. Wt: 364.42
InChI Key: HBYFLUJEVATBGV-UHFFFAOYSA-N
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Description

2-{4-[(2,5-Dimethoxyphenyl)sulfonyl]piperazino}pyrimidine is a chemical compound with the molecular formula C16H20N4O4S and a molecular weight of 364.42 . This compound is characterized by the presence of a pyrimidine ring, a piperazine ring, and a sulfonyl group attached to a dimethoxyphenyl moiety. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of 2-{4-[(2,5-Dimethoxyphenyl)sulfonyl]piperazino}pyrimidine typically involves multiple steps, including the formation of the piperazine and pyrimidine rings, followed by the introduction of the sulfonyl group. Specific synthetic routes and reaction conditions can vary, but common methods include:

    Formation of Piperazine Ring: This can be achieved through the reaction of ethylenediamine with a suitable dihalide.

    Formation of Pyrimidine Ring: This often involves the cyclization of appropriate precursors such as amidines or ureas.

    Introduction of Sulfonyl Group: This step typically involves the reaction of the piperazine derivative with a sulfonyl chloride in the presence of a base.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency .

Chemical Reactions Analysis

2-{4-[(2,5-Dimethoxyphenyl)sulfonyl]piperazino}pyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group, using reagents such as alkyl halides or amines.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

2-{4-[(2,5-Dimethoxyphenyl)sulfonyl]piperazino}pyrimidine has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-{4-[(2,5-Dimethoxyphenyl)sulfonyl]piperazino}pyrimidine involves its interaction with specific molecular targets and pathways. The sulfonyl group is known to interact with various enzymes and receptors, potentially inhibiting their activity. The compound’s effects are mediated through its binding to these targets, leading to changes in cellular processes .

Comparison with Similar Compounds

2-{4-[(2,5-Dimethoxyphenyl)sulfonyl]piperazino}pyrimidine can be compared with other similar compounds, such as:

    2-{4-[(2,5-Dimethoxyphenyl)sulfonyl]piperazino}benzene: Similar structure but with a benzene ring instead of a pyrimidine ring.

    2-{4-[(2,5-Dimethoxyphenyl)sulfonyl]piperazino}thiophene: Similar structure but with a thiophene ring instead of a pyrimidine ring.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .

Properties

IUPAC Name

2-[4-(2,5-dimethoxyphenyl)sulfonylpiperazin-1-yl]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4O4S/c1-23-13-4-5-14(24-2)15(12-13)25(21,22)20-10-8-19(9-11-20)16-17-6-3-7-18-16/h3-7,12H,8-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBYFLUJEVATBGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)S(=O)(=O)N2CCN(CC2)C3=NC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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